2-[1-(3,5-dimethoxybenzyl)-1H-1,2,3-triazol-4-yl]ethanamine
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Overview
Description
2-[1-(3,5-Dimethoxybenzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring substituted with a 3,5-dimethoxybenzyl group and an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,5-dimethoxybenzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne, often catalyzed by copper(I) ions.
Introduction of the 3,5-Dimethoxybenzyl Group: This step involves the reaction of the triazole intermediate with 3,5-dimethoxybenzyl chloride under basic conditions.
Attachment of the Ethanamine Chain: The final step involves the reaction of the substituted triazole with an ethanamine derivative.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,5-Dimethoxybenzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: DDQ in an organic solvent like dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ typically yields the corresponding carbonyl compounds .
Scientific Research Applications
2-[1-(3,5-Dimethoxybenzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its triazole moiety.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[1-(3,5-dimethoxybenzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine involves its interaction with specific molecular targets. The triazole ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the 3,5-dimethoxybenzyl group can interact with hydrophobic pockets in proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- **2-[1-(4-Ethylbenzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine
- **2-[1-(4-(Methylsulfonyl)benzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine
- **2-[1-(2,4,5-Trifluorobenzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine
Uniqueness
The uniqueness of 2-[1-(3,5-dimethoxybenzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H18N4O2 |
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Molecular Weight |
262.31 g/mol |
IUPAC Name |
2-[1-[(3,5-dimethoxyphenyl)methyl]triazol-4-yl]ethanamine |
InChI |
InChI=1S/C13H18N4O2/c1-18-12-5-10(6-13(7-12)19-2)8-17-9-11(3-4-14)15-16-17/h5-7,9H,3-4,8,14H2,1-2H3 |
InChI Key |
SBXOPIJRYAXVQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C=C(N=N2)CCN)OC |
Origin of Product |
United States |
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